molecular formula C17H26N2O3S B2652898 (3,5-Dimethoxyphenyl)(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone CAS No. 1421497-94-0

(3,5-Dimethoxyphenyl)(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone

Cat. No. B2652898
M. Wt: 338.47
InChI Key: KHESZMNTHQRUBO-UHFFFAOYSA-N
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Description

This usually includes the IUPAC name, common names, and structural formula of the compound.



Synthesis Analysis

This involves a detailed explanation of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This includes studying properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Chemical Synthesis and Modification

The research on derivatives of dimethoxyphenyl compounds has focused on their synthesis and chemical modification. For instance, the study by Çetinkaya et al. explored the selective O-demethylation during the bromination of a related compound, highlighting a method to synthesize bromophenol derivatives through specific reaction conditions (Çetinkaya, Menzek, Şahin, & Balaydın, 2011). Similarly, Balaydın et al. synthesized diphenylmethane derivative bromophenols, including a natural product, showing effective antioxidant power in various in vitro assays (Balaydın, Gülçin, Menzek, Göksu, & Şahin, 2010).

Anticancer Applications

Hayakawa et al. described the synthesis of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives, including a potent anti-tumor agent that exhibits selective cytotoxicity against tumorigenic cell lines (Hayakawa, Shioya, Agatsuma, Furukawa, Naruto, & Sugano, 2004). This work underlines the potential of dimethoxyphenyl derivatives in developing new anticancer drugs.

Photochemical and Electron-transfer Reactions

Research by Mattes and Farid delved into the photochemical electron-transfer reactions of diarylethylenes, which could be relevant for understanding the photochemical properties of dimethoxyphenyl derivatives and their applications in material science (Mattes & Farid, 1986).

Antioxidant and Enzyme Inhibitory Activities

Studies have also highlighted the antioxidant and enzyme inhibitory activities of phenol derivatives synthesized from dimethoxyphenyl compounds. Artunç et al. synthesized several molecules that showed significant antioxidant profiles and were effective inhibitors for enzymes such as AChE, hCA I, hCA II, and BChE, pointing to their potential therapeutic applications (Artunç, Menzek, Taslimi, Gulcin, Kazaz, & Şahin, 2020).

Novel Chemotherapeutic Agents

Pellei et al. developed novel silver complexes based on phosphanes and ester derivatives targeting Thioredoxin reductase (TrxR), demonstrating significant in vitro antitumor activity and potential as chemotherapeutic tools relevant to small-cell lung carcinoma (SCLC) management (Pellei, Santini, Bagnarelli, Caviglia, Sgarbossa, De Franco, Zancato, Marzano, & Gandin, 2023).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

This involves predicting or suggesting future research directions, such as potential applications of the compound or new reactions that it could undergo.


I hope this general guide is helpful. If you have a specific compound or topic in mind, feel free to ask!


properties

IUPAC Name

(3,5-dimethoxyphenyl)-[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-18(2)11-14-12-23-7-5-6-19(14)17(20)13-8-15(21-3)10-16(9-13)22-4/h8-10,14H,5-7,11-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHESZMNTHQRUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CSCCCN1C(=O)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dimethoxyphenyl)(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone

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